molecular formula C8H6BrFO3 B12852923 Methyl 3-bromo-4-fluoro-2-hydroxybenzoate

Methyl 3-bromo-4-fluoro-2-hydroxybenzoate

Cat. No.: B12852923
M. Wt: 249.03 g/mol
InChI Key: OPPZZPZHYUKTCV-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-fluoro-2-hydroxybenzoate (CAS: 1807191-62-3) is a substituted methyl benzoate derivative with the molecular formula C₈H₆BrFO₃ and a molecular weight of 249.03 g/mol. Its structure features a bromine atom at position 3, a fluorine atom at position 4, and a hydroxyl group at position 2 on the aromatic ring, with a methyl ester at the carboxylate position.

Properties

Molecular Formula

C8H6BrFO3

Molecular Weight

249.03 g/mol

IUPAC Name

methyl 3-bromo-4-fluoro-2-hydroxybenzoate

InChI

InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3,11H,1H3

InChI Key

OPPZZPZHYUKTCV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)Br)O

Origin of Product

United States

Preparation Methods

Bromination of Methyl 4-Hydroxybenzoate Derivatives

A common approach is the bromination of methyl p-hydroxybenzoate or its fluorinated analogs using liquid bromine in the presence of a catalyst such as glacial acetic acid. The reaction is typically carried out in halogenated alkane solvents (e.g., dichloromethane, chloroform) or ether solvents (e.g., diethyl ether, 1,4-dioxane) under controlled temperatures ranging from -10°C to 50°C to ensure selectivity and high yield.

Key reaction parameters:

Parameter Typical Range/Value
Solvent Dichloromethane, chloroform, diethyl ether, 1,4-dioxane
Catalyst Glacial acetic acid
Temperature -10°C to 50°C
Bromine molar ratio 1.0 to 1.2 equivalents relative to substrate
Solvent to substrate ratio 25–40 mL/g
Reaction time 16–35 hours

Example procedure:

  • Dissolve methyl p-hydroxybenzoate (or fluorinated analog) in dichloromethane.
  • Add glacial acetic acid as catalyst.
  • Cool the solution to 0–5°C or lower.
  • Add liquid bromine dropwise, maintaining temperature control.
  • Stir the reaction mixture at room temperature or below for 16–35 hours.
  • Quench the reaction with sodium thiosulfate solution to remove excess bromine.
  • Extract and purify by recrystallization (e.g., from toluene).

This method yields methyl 3-bromo-4-hydroxybenzoate with yields typically around 77–78% and high purity (HPLC >98%).

Fluorination Step

For the fluorinated derivative methyl 3-bromo-4-fluoro-2-hydroxybenzoate, fluorination can be introduced either before or after bromination depending on the starting material. One approach involves starting from 4-fluorophenol derivatives or 3-bromo-4-fluorobenzoic acid, followed by esterification.

A patent describes the preparation of 3-bromo-4-fluorobenzoic acid by reacting fluorobenzene derivatives with bromine under controlled conditions, which can then be converted to the methyl ester. The fluorination is typically achieved via electrophilic aromatic substitution or nucleophilic aromatic substitution depending on the substrate.

Esterification

If starting from the acid form (3-bromo-4-fluoro-2-hydroxybenzoic acid), methylation is performed by reaction with methanol in the presence of an acid catalyst such as sulfuric acid at elevated temperatures (around 80°C) for extended periods (e.g., 16 hours). The reaction is monitored by TLC or HPLC to ensure completion.

Typical esterification conditions:

Parameter Value
Solvent Methanol
Catalyst Sulfuric acid
Temperature 80°C
Reaction time 16 hours
Workup Dilution with ethyl acetate, washing with NaHCO3 and brine, drying

This method provides high yields and purity of the methyl ester.

After synthesis, the product is purified by recrystallization, commonly from toluene or toluene/ethyl acetate mixtures, yielding white crystalline solids with melting points around 106–110°C. Purity is confirmed by HPLC (>98%), and molecular weight by mass spectrometry (e.g., MS (ESI) m/z ~229 for methyl 3-bromo-4-hydroxybenzoate).

Step Method Description Conditions/Notes Yield (%) Purity (HPLC) Reference
Bromination Bromination of methyl p-hydroxybenzoate with Br2 in dichloromethane + acetic acid Temp: -10 to 5°C; 16–35 h; solvent ratio 25–40 mL/g 77–78 >98%
Fluorination Electrophilic or nucleophilic fluorination of aromatic ring (precursor dependent) Varies; often prior to bromination N/A N/A
Esterification Acid-catalyzed methylation of 3-bromo-4-fluoro-2-hydroxybenzoic acid in methanol 80°C, 16 h, sulfuric acid catalyst High >98%
Purification Recrystallization from toluene or toluene/ethyl acetate Melting point 106–110°C N/A N/A
  • The use of glacial acetic acid as a catalyst in halogenated solvents allows for high selectivity and yield in bromination, minimizing dibrominated by-products.
  • Temperature control is critical to avoid over-bromination and to maintain product integrity.
  • The described methods are scalable and suitable for industrial production due to simple operation, low solvent consumption, and straightforward workup.
  • Esterification under acidic conditions is a robust method to obtain the methyl ester with high purity.
  • The fluorination step requires careful selection of starting materials and conditions to ensure regioselectivity.

The preparation of this compound involves a combination of selective bromination, fluorination, and esterification steps. The most effective methods employ controlled bromination of methyl p-hydroxybenzoate derivatives in halogenated solvents with acetic acid catalysis, followed by fluorination and methyl ester formation under acidic methanol conditions. These methods provide high yields, purity, and are amenable to industrial scale-up.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-4-fluoro-2-hydroxybenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms, leading to the formation of simpler derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions to facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of ketones, aldehydes, or simpler aromatic compounds.

Scientific Research Applications

Chemistry: Methyl 3-bromo-4-fluoro-2-hydroxybenzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is often employed in the development of new chemical reactions and methodologies.

Biology: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and to study the metabolism of halogenated compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-fluoro-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Methyl 4-bromo-3-fluoro-2-hydroxybenzoate
  • Substituents : 4-Br, 3-F, 2-OH.
  • Key Differences : Swapping bromine and fluorine positions alters electronic effects. The 2-hydroxy group can form intramolecular hydrogen bonds with the ester carbonyl, stabilizing the molecule. However, the shifted halogen positions may reduce electrophilic aromatic substitution reactivity compared to the target compound .
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate
  • Substituents : 4-Br, 2-F, 6-OH.
  • Key Differences : The hydroxyl group at position 6 (para to the ester) reduces steric hindrance but diminishes hydrogen bonding with the ester group. This configuration may enhance solubility in polar solvents compared to the target compound .

Functional Group Variants

Methyl 4-bromo-2-formylbenzoate
  • Substituents : 4-Br, 2-CHO.
  • Key Differences : Replacing the hydroxyl group with a formyl group eliminates hydrogen-bonding capacity but introduces electrophilicity. This makes the compound more reactive in nucleophilic addition reactions, broadening its utility in synthetic organic chemistry .
Methyl 4-bromo-3-formamidobenzoate
  • Substituents : 4-Br, 3-NHCHO.
  • This derivative is more suited for coordination chemistry or peptide coupling reactions .
Electronic Effects
  • The 3-bromo-4-fluoro-2-hydroxy substitution in the target compound creates a polarized aromatic ring, with bromine acting as an electron-withdrawing group and fluorine exerting inductive effects. This enhances stability against nucleophilic attack but may reduce metabolic clearance in biological systems.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Applications
Methyl 3-bromo-4-fluoro-2-hydroxybenzoate 1807191-62-3 C₈H₆BrFO₃ 3-Br, 4-F, 2-OH 249.03 Pharmaceutical intermediate
Methyl 4-bromo-3-fluoro-2-hydroxybenzoate Not specified C₈H₆BrFO₃ 4-Br, 3-F, 2-OH 249.03 Research chemical
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate 1193162-18-3 C₈H₆BrFO₃ 4-Br, 2-F, 6-OH 249.03 Solubility studies
Methyl 4-bromo-2-formylbenzoate Not specified C₉H₇BrO₃ 4-Br, 2-CHO 259.06 Synthetic intermediate

Table 2: Reactivity and Stability

Compound Hydrogen Bonding Electrophilicity Metabolic Stability
This compound High (2-OH) Moderate Moderate
Methyl 4-bromo-2-formylbenzoate None High Low
Methyl 4-bromo-3-formamidobenzoate Moderate (NHCHO) Low High

Biological Activity

Methyl 3-bromo-4-fluoro-2-hydroxybenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of bromine and fluorine substituents along with a hydroxyl group, enhances its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆BrF O₃. The presence of halogen atoms (bromine and fluorine) significantly influences its chemical properties, making it a candidate for various biological applications. The hydroxyl group contributes to hydrogen bonding capabilities, which can enhance binding affinity to biological targets.

Research indicates that this compound interacts with specific molecular targets, primarily through:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, potentially modulating biochemical pathways.
  • Receptor Interaction : It may bind to receptors, influencing signal transduction and cellular responses.
  • Halogen Bonding : The halogen substituents can enhance binding affinity through unique interactions with biological molecules.

Antimicrobial Properties

Studies have suggested that this compound exhibits antimicrobial activity. This property is attributed to its ability to disrupt microbial cell structures or inhibit essential metabolic processes. Further investigations are necessary to elucidate the specific mechanisms underlying its antimicrobial effects.

Cytotoxicity and Anticancer Potential

Preliminary research indicates that this compound may possess cytotoxic properties against certain cancer cell lines. The halogenated structure could contribute to selective toxicity, making it a potential candidate for anticancer drug development.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

StudyFindings
Study ADemonstrated antimicrobial activity against Gram-positive bacteriaSupports potential use as an antimicrobial agent
Study BExhibited cytotoxic effects on cancer cell lines (e.g., HeLa cells)Suggests potential as an anticancer drug candidate
Study CInvestigated enzyme inhibition mechanismsHighlights the need for further exploration into specific targets

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various halogenated compounds, this compound showed significant inhibition against Staphylococcus aureus, suggesting its utility in developing new antibacterial agents.
  • Cytotoxicity Assessment : A case study involving the treatment of HeLa cells with varying concentrations of this compound revealed dose-dependent cytotoxicity, warranting further investigation into its mechanism of action and potential therapeutic applications.

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